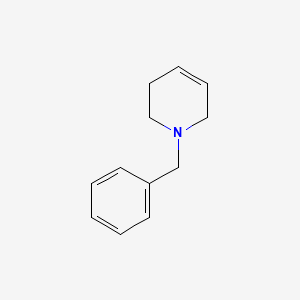

1-Benzyl-1,2,3,6-tetrahydropyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRJFTFGHZXRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423621 | |

| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40240-12-8 | |

| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 1 Benzyl 1,2,3,6 Tetrahydropyridine

Synthetic Methodologies for the 1,2,3,6-Tetrahydropyridine (B147620) Ring System

The construction of the 1,2,3,6-tetrahydropyridine scaffold is a key focus in synthetic organic chemistry due to its presence in numerous natural products and pharmaceutical agents. auctoresonline.org Chemists have developed a toolbox of reactions to access this important heterocyclic system.

Palladium-Catalyzed Reactions in Tetrahydropyridine (B1245486) Synthesisacs.org

Palladium catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, and the synthesis of tetrahydropyridines is no exception. These methods often offer high efficiency and selectivity under mild conditions.

A significant advancement in this area is the development of a palladium-catalyzed 6-endo-selective alkyl-Heck reaction. organic-chemistry.orgnih.gov This method provides effective access to a range of 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives, which are important structural motifs for bioactive molecules. nih.govacs.org The reaction utilizes unactivated alkyl iodides and demonstrates broad substrate scope with excellent 6-endo selectivity. acs.orgacs.org Mechanistic studies suggest that this transformation proceeds through a hybrid palladium-radical process. organic-chemistry.orgnih.gov The stability of the tertiary-benzyl radical intermediate is considered critical for achieving the high 6-endo selectivity, with no 5-exo-trig cyclization products being detected. acs.org

Table 1: Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reaction

| Substrate (Alkyl Iodide) | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(3-Iodopropyl)-N-(2-phenylallyl)benzenesulfonamide | Pd(OAc)₂ / PPh₃ | Toluene | 130 | 85 | acs.org |

| N-(4-Iodobutyl)-N-(2-phenylallyl)benzenesulfonamide | Pd(OAc)₂ / PPh₃ | Toluene | 130 | 78 | acs.org |

| N-(3-Iodopropyl)-4-methyl-N-(2-phenylallyl)benzenesulfonamide | Pd(OAc)₂ / PPh₃ | Toluene | 130 | 82 | acs.org |

A novel domino sequence for synthesizing 3-substituted tetrahydropyridines involves a Pd(0)-catalyzed asymmetric intramolecular Heck-type reaction. researchgate.netorganic-chemistry.org This process begins with the in situ generation of a hydrazone from the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehyde and hydrazine (B178648) hydrate (B1144303). researchgate.netorganic-chemistry.org The subsequent Heck reaction of the hydrazone creates an allylic diazene (B1210634) product. This intermediate then undergoes a rapid and stereospecific denitrogenative organic-chemistry.orgnih.gov-sigmatropic rearrangement to furnish the final 3-substituted tetrahydropyridine with high enantioselectivity. researchgate.net This strategy has proven useful in the formal synthesis of several valuable bioactive molecules. researchgate.net

An efficient palladium-catalyzed Heck/Suzuki tandem reaction has been developed for the synthesis of various tetrahydropyridines. organic-chemistry.org This process involves the reaction of (Z)-1-iodo-1,6-dienes with organoboronic acids. organic-chemistry.org The reaction proceeds under mild conditions and produces the desired tetrahydropyridine products in good to excellent yields. organic-chemistry.org This tandem approach combines two powerful palladium-catalyzed cross-coupling reactions into a single operation, increasing molecular complexity efficiently.

Acid-Promoted Condensations in Tetrahydropyridine Synthesisacs.org

Acid-promoted condensation reactions are a foundational step in various synthetic routes toward the tetrahydropyridine ring. As mentioned previously, the condensation between N-[(Z)-3-iodoallyl]-aminoacetaldehydes and hydrazine hydrate is a key acid-promoted step that enables the subsequent intramolecular Heck reaction. organic-chemistry.org Lewis acids have also been employed to catalyze one-pot, multicomponent reactions for the synthesis of highly substituted 1,2,5,6-tetrahydropyridine-3-carboxylate derivatives. ufms.br For instance, a silica-based solid Lewis acid catalyst (BF3.SiO2) has been shown to be effective, inexpensive, and recyclable for this purpose. ufms.br

Aza-Diels-Alder Reactions for Tetrahydropyridinesacs.org

The aza-Diels-Alder reaction, a variation of the powerful Diels-Alder cycloaddition, is a key strategy for constructing nitrogen-containing six-membered rings. rsc.org This reaction involves a nitrogen atom in either the diene or the dienophile. rsc.org For the synthesis of tetrahydropyridines, an iron-catalyzed aza-Diels-Alder reaction between nonactivated dienes and imines has been reported. organic-chemistry.org This method utilizes [FeCl₂]⁺[FeCl₄]⁻, which is generated from the in situ disproportionation of FeCl₃, to catalyze the cycloaddition, providing a direct route to the tetrahydropyridine core. organic-chemistry.org The development of catalytic and enantioselective aza-Diels-Alder reactions remains a significant area of research for the synthesis of complex natural products containing this ring system. rsc.org

Ring-Closing Metathesis in Tetrahydropyridine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide array of unsaturated cyclic compounds, including the 1,2,3,6-tetrahydropyridine scaffold. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically containing ruthenium, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The driving force for the reaction is often the entropically favorable release of a small gaseous molecule. organic-chemistry.org

The success of RCM in synthesizing tetrahydropyridines is dependent on several factors, including the choice of catalyst, solvent, temperature, and the nature of the substrate. orgsyn.org Second-generation Grubbs catalysts are frequently employed due to their high activity and tolerance to various functional groups. organic-chemistry.org

The general mechanism proceeds through a [2+2] cycloaddition of the metal alkylidene with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This is followed by a retro-[2+2] cycloaddition to release the metal-bound alkylidene and form one end of the new double bond. The process is repeated with the second alkene to close the ring. wikipedia.org

Table 1: Commonly Used Catalysts in Ring-Closing Metathesis

| Catalyst Name | Structure | Generation | Key Features |

| Grubbs' Catalyst | RuCl₂(PCy₃)₂(=CHPh) | First | Good activity for many applications. |

| Grubbs' Catalyst | See Figure 1 in orgsyn.org | Second | Higher activity and broader functional group tolerance. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | See Figure 1 in orgsyn.org | Second | Features a chelating isopropoxybenzylidene ligand for increased stability. |

Data sourced from multiple research articles. organic-chemistry.orgorgsyn.org

Strategic Phosphate (B84403) Substituents in 1,2,3,6-Tetrahydropyridine Formation

The strategic placement of phosphate substituents on the nitrogen atom of acyclic precursors has been shown to be an effective strategy for the synthesis of 1,2,3,6-tetrahydropyridines. nih.gov This approach offers two distinct pathways to the desired heterocyclic ring system depending on the reaction conditions. nih.gov

In one pathway, the presence of a phosphate group on the nitrogen atom enables an anionic cascade reaction upon treatment with a base. nih.gov This base-triggered cyclization proceeds to form the 1,2,3,6-tetrahydropyridine ring structure. nih.gov

Alternatively, a different synthetic route can be employed using a similar precursor where the phosphate group is not present on the side chain (X=H). In this case, the 1,2,3,6-tetrahydropyridine product can be obtained through an acid-catalyzed cyclization. nih.gov These dual methodologies, both hinging on the strategic use of a nitrogen-bound phosphate, provide versatile options for the construction of the tetrahydropyridine core. nih.gov

Specific Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine Derivatives

Synthesis via Shapiro Reaction and Classical Salt Resolution

A notable application of the Shapiro reaction in the synthesis of this compound derivatives is the preparation of enantiomerically pure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine. arkat-usa.org The Shapiro reaction itself involves the conversion of a ketone to an alkene via a tosylhydrazone intermediate, which is then treated with a strong base, such as an alkyllithium. arkat-usa.org

In this specific synthesis, the starting ketone is first reacted with tosyl hydrazide to form the corresponding tosylhydrazone. arkat-usa.org Subsequent treatment of the tosylhydrazone under Shapiro reaction conditions yields the desired bromoalkene, 1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, along with an olefin byproduct that is removed chromatographically. arkat-usa.org

To obtain the enantiomerically pure product, a classical salt resolution technique is employed. The racemic bromoalkene is treated with di-p-toluoyl-L-tartaric acid, a chiral resolving agent. arkat-usa.org This results in the formation of diastereomeric salts, one of which selectively crystallizes, allowing for the isolation of the desired (S)-enantiomer with high purity. arkat-usa.org

Synthesis from 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a versatile and common starting material for the synthesis of various this compound derivatives. mdpi.comchemicalbook.com One straightforward method involves the reaction of 1-benzyl-4-piperidone with an appropriate nucleophile, leading to the formation of a 4-substituted-1,2,3,6-tetrahydropyridine.

For instance, the synthesis of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole is achieved by reacting 1-benzyl-4-piperidone with 5-ethoxyindole (B77456) in the presence of potassium hydroxide (B78521) in methanol (B129727). mdpi.com The reaction mixture is refluxed, and after workup and crystallization, the desired product is obtained. mdpi.com

Table 2: Synthesis of a this compound Derivative from 1-Benzyl-4-piperidone

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |

| 1-Benzyl-4-piperidone | 5-Ethoxyindole | KOH, Methanol, Reflux | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | 46% |

Data sourced from a study on dopamine (B1211576) D2 receptor ligands. mdpi.com

Another example is the synthesis of 1-benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine. prepchem.com This is achieved through the reduction of the corresponding pyridinium (B92312) salt, which is prepared by reacting 4-(2-phenylethyl)pyridine with benzyl (B1604629) chloride. The resulting 1-benzyl-4-(2-phenylethyl)pyridinium chloride is then reduced with sodium borohydride (B1222165) in methanol to yield the target tetrahydropyridine. prepchem.com

Chemical Reactivity and Derivatization of this compound

Oxidation Reactions to N-Oxides

The nitrogen atom in the this compound ring system can undergo oxidation to form the corresponding N-oxide. This transformation is a common reaction for tertiary amines and N-heterocycles. The resulting N-oxides are often stable, crystalline compounds. While direct oxidation studies on this compound are not extensively detailed in the provided context, the chemistry of related N-oxides, such as pyridine (B92270) N-oxides, is well-established. nih.govwur.nl The formation of N-oxides can alter the electronic properties and reactivity of the parent molecule.

The synthesis of related N-oxide structures, such as N-benzyl-ethan-1-imine oxides, has been reported, showcasing the accessibility of the N-oxide functionality on a benzyl-nitrogen scaffold. nih.gov The deoxygenation of N-oxides, for example using photocatalysis with rhenium complexes, demonstrates the reversible nature of this functional group transformation, which can be useful in synthetic strategies. nih.gov

Reduction Reactions to Secondary Amines

The conversion of this compound to its corresponding secondary amine, 1,2,3,6-tetrahydropyridine, is a synthetically important transformation. This reaction, known as N-debenzylation, removes the benzyl protecting group from the nitrogen atom.

Catalytic transfer hydrogenation (CTH) is a frequently employed method for this purpose. mdma.chmdma.ch This technique offers a rapid and versatile system for the removal of an N-benzyl group under moderate and neutral conditions. mdma.ch One common procedure involves treating the N-benzyl compound with ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. mdma.chmdma.ch The reaction is typically performed in refluxing methanol, and in many cases, the debenzylation is complete within 6 to 10 minutes. mdma.ch Another hydrogen donor used in CTH is 1,4-cyclohexadiene, which can chemoselectively debenzylate amines in the presence of other sensitive groups like benzyl ethers. lookchem.com

While catalytic hydrogenation is a standard method, other procedures for N-debenzylation exist. researchgate.net For instance, oxidative cleavage using potassium tert-butoxide (KOtBu) and oxygen in dimethyl sulfoxide (B87167) (DMSO) has been reported for debenzylating N-benzyl nitrogen heterocycles. researchgate.net

Methods for N-Debenzylation of this compound

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Catalytic Transfer Hydrogenation (CTH) | Ammonium Formate, 10% Pd/C | Methanol, Reflux | mdma.chmdma.ch |

| Catalytic Transfer Hydrogenation (CTH) | 1,4-Cyclohexadiene, 10% Pd/C | Ethanol, Acetic Acid | lookchem.com |

| Oxidative Cleavage | Potassium tert-butoxide (KOtBu), O2, DMSO | Room Temperature | researchgate.net |

Nucleophilic Substitution Reactions

The double bond in the 1,2,3,6-tetrahydropyridine ring creates an allylic system, which influences the molecule's reactivity. The carbon atoms adjacent to the double bond are known as allylic positions and are susceptible to nucleophilic attack, especially if a leaving group is present. youtube.comyoutube.com Nucleophilic substitution at an allylic carbon can proceed through SN2 or S'N2' mechanisms, the latter involving an allylic rearrangement where the nucleophile attacks the gamma-carbon of the double bond. youtube.com

Research has shown that derivatives of this compound, such as 1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine, are valuable substrates for these reactions. This allyl chloride can undergo highly enantiospecific, catalyst-free substitution reactions with a variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. These transformations provide new pathways for creating enantiomerically enriched tetrahydropyridine derivatives.

Nucleophilic Substitution on a 1-Benzyl-3-chloro-1,2,3,6-tetrahydropyridine Substrate

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| C-based | Organocuprates | New C-C bond (Alkylation) |

| N-based | Amines | New C-N bond (Amination) |

| O-based | Alcohols, Phenols | New C-O bond (Etherification) |

| S-based | Thiols | New C-S bond (Thioetherification) |

Functional Group Interconversions for Structure-Activity Relationship Studies

This compound and its derivatives are valuable scaffolds in medicinal chemistry for developing new therapeutic agents. By systematically modifying the structure through various functional group interconversions, researchers can investigate the structure-activity relationships (SAR) to optimize biological activity and selectivity for a specific target.

For example, further structural modification of N-benzoylamino-1,2,3,6-tetrahydropyridine has been explored to develop anti-inflammatory agents. nih.gov The synthesis of analogs with a benzyl group at the 4-position of the tetrahydropyridine ring and various substituents on the benzene (B151609) moiety allowed for the evaluation of their anti-inflammatory effects. nih.gov It was found that analogs with electron-donating groups at specific positions of the benzene ring exhibited significant activity. nih.gov

In another study, this compound was used as a core structure to create hybrids with clioquinol, aiming to develop multi-target-directed ligands for the potential treatment of Alzheimer's disease. jamesphillips.org This approach combines the properties of two different pharmacophores into a single molecule to address the complex pathology of the disease. jamesphillips.org

Examples of Functional Group Interconversions for SAR Studies

| Starting Scaffold | Modification | Biological Target / Application | Reference |

|---|---|---|---|

| N-benzoylamino-1,2,3,6-tetrahydropyridine | Addition of a 4-benzyl group and substitution on the benzene ring | Anti-inflammatory agents | nih.gov |

| This compound | Hybridization with Clioquinol | Multi-target-directed ligands for Alzheimer's disease | jamesphillips.org |

Pharmacological and Biological Activities of 1 Benzyl 1,2,3,6 Tetrahydropyridine Derivatives

Neuropharmacological Activities and Mechanisms

Derivatives of 1-benzyl-1,2,3,6-tetrahydropyridine represent a class of compounds with significant interactions within the central nervous system. Their neuropharmacological profile is primarily characterized by their engagement with key neurotransmitter systems, including dopaminergic and serotonergic pathways, and their ability to modulate the activity of critical enzymes such as monoamine oxidase.

The this compound scaffold is a versatile structural motif for targeting various neurotransmitter receptors. Research has demonstrated that derivatives incorporating this structure can act as ligands for multiple aminergic G-protein coupled receptors (GPCRs). nih.gov For instance, specific indole (B1671886) derivatives of this compound have been identified as ligands for serotonin (B10506) receptors, including the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ subtypes. mdpi.com The primary mechanism through which these compounds exert their effects involves binding to these receptors, thereby influencing the signaling cascades they regulate. The dopaminergic system, a critical pathway for motor control, motivation, and reward, is a principal target. nih.gov These compounds can also be taken up by neurons via the dopamine (B1211576) transporter (DAT), leading to their accumulation in dopaminergic neurons. nih.gov

The interaction with dopamine receptors is a hallmark of many this compound derivatives. The five subtypes of dopamine receptors are categorized into two main classes: D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). mdpi.comsigmaaldrich.com These classes are distinguished by their coupling to different G-proteins and their subsequent effects on intracellular signaling, with D₁-like receptors typically activating adenylyl cyclase and D₂-like receptors inhibiting it. mdpi.commdpi.com

Certain derivatives of this compound exhibit notable affinity for the dopamine D₂ receptor. One such compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), was specifically designed as a D₂ receptor ligand. nih.govmdpi.com Radioligand binding assays determined its affinity (Ki) for the human dopamine D₂ receptor to be 151 nM. nih.gov This demonstrates a significant, nanomolar-range interaction with this key receptor subtype, which is heavily implicated in neurological and psychiatric conditions.

| Compound | Affinity (Ki) for Human D₂ Receptor | Reference |

|---|---|---|

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) | 151 nM | nih.gov |

To elucidate the molecular basis of the interaction between this compound derivatives and the D₂ receptor, computational studies have been employed. Molecular docking simulations of the compound D2AAK1_3 into the X-ray crystal structure of the human dopamine D₂ receptor (PDB ID: 6CM4) have provided detailed insights into its binding mode. mdpi.com

The simulations revealed a crucial interaction where the protonatable nitrogen atom of the tetrahydropyridine (B1245486) ring forms a key contact with the highly conserved aspartic acid residue Asp(3.32) in the third transmembrane domain (TM3) of the receptor. mdpi.com This interaction is a canonical feature for the binding of many aminergic ligands to their receptors. nih.gov Furthermore, molecular dynamics simulations confirmed that the binding pose established through docking was stable over time. mdpi.com This stability suggests a durable and specific interaction within the receptor's orthosteric binding pocket, which is also defined by residues in other transmembrane domains, such as TM6. mdpi.commdpi.com

Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters, including dopamine and serotonin. criver.com They exist in two isoforms, MAO-A and MAO-B, which have distinct substrate specificities and inhibitor sensitivities. criver.comnih.gov MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B preferentially metabolizes phenethylamine (B48288) and benzylamine; both isoforms can metabolize dopamine. nih.govnih.gov The inhibition of these enzymes is a therapeutic strategy for various neurological disorders. criver.com

The 1,2,3,6-tetrahydropyridine (B147620) ring is a key structural feature of molecules that interact with monoamine oxidases. The well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a substrate for MAO-B, which oxidizes it to a toxic metabolite. criver.com A close analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (B161798) (BMTP), which features the benzyl (B1604629) group characteristic of the compounds discussed here, has also been studied for its interaction with MAO. nih.govdocumentsdelivered.com

Studies using purified beef liver MAO-B demonstrated that BMTP is an efficient substrate, undergoing quantitative conversion to its corresponding 2,3-dihydropyridinium intermediate (BMDP+). nih.govdocumentsdelivered.com This intermediate is then further, though incompletely, oxidized to the 4-benzyl-1-methylpyridinium ion (BMP+). nih.govdocumentsdelivered.com This metabolic activation by MAO-B is analogous to the pathway of the neurotoxin MPTP, indicating that this compound derivatives are recognized and processed by MAO-B. criver.comnih.gov While MPTP itself is also a competitive and reversible inhibitor of MAO-A (Ki = 9 µM), the specific inhibitory constants for this compound derivatives against both MAO isoforms require further detailed characterization. nih.gov

| Compound | Interaction with MAO-B | Observed Metabolites | Reference |

|---|---|---|---|

| 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) | Efficiently oxidized by MAO-B | BMDP⁺ (2,3-dihydropyridinium ion), BMP⁺ (pyridinium ion) | nih.govdocumentsdelivered.com |

Monoamine Oxidase (MAO) Inhibition

Role in Neuroprotective Effects via MAO-B Inhibition

The inhibition of monoamine oxidase B (MAO-B) is a critical mechanism through which derivatives of this compound exert neuroprotective effects. MAO-B is an enzyme located on the outer mitochondrial membrane that metabolizes dopamine. nih.gov Its inhibition leads to increased dopamine levels in the striatum, which can alleviate motor symptoms associated with Parkinson's disease. nih.gov Furthermore, MAO-B inhibition has been shown to play a significant role in protecting neurons from environmental toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.gov

Research into benzyloxy-substituted small molecules, which are potent MAO-B inhibitors, has demonstrated their therapeutic potential. nih.gov In studies using PC12 cells treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) and rotenone, these derivatives significantly increased cell survival. nih.gov Specifically, certain compounds showed remarkable and balanced neuroprotective potency, which was confirmed through flow cytometry and staining methods to be linked to protection against apoptosis. nih.gov These findings suggest that MAO-B inhibitors derived from this chemical class are promising candidates for disease-modifying therapies in Parkinson's disease. nih.gov

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov The "cholinergic hypothesis" of Alzheimer's disease posits that a deficiency in acetylcholine contributes to the cognitive decline seen in the disease. nih.gov Therefore, AChE inhibitors are a key therapeutic strategy.

Potency and Mechanism of AChE Inhibition

The potency of AChE inhibition by these derivatives varies based on their specific structural modifications. For instance, in a series of 1-benzylpiperidine (B1218667) derivatives, the presence of a fluorine atom at the para position of a 2-phenylacetate moiety enhanced interaction with the AChE active site, leading to an IC₅₀ value of 5.10 ± 0.24 µM. nih.gov Other modifications, such as the introduction of a phenyl group on the amide nitrogen of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, also resulted in enhanced anti-AChE activity. nih.gov

One of the most potent inhibitors identified is 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, with an IC₅₀ of 1.2 nM. nih.gov This compound demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme, by a factor of about 34,700. nih.gov Molecular modeling studies suggest that these compounds can interact with key residues at the AChE active site through mechanisms like π-π interactions between their aromatic rings and phenylalanine residues (Phe335, Phe341) in the enzyme. nih.gov

Table 1: AChE Inhibitory Activity of Selected this compound Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity (AChE vs BuChE) |

|---|---|---|---|

| Compound 19 (1-benzylpiperidine derivative) | 5.10 ± 0.24 | 26.78 ± 0.81 | ~5.3-fold |

Dual AChE/MAO-B Inhibition

The development of single compounds that can inhibit both AChE and MAO-B is a promising strategy for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's, which often involve multiple pathological pathways. nih.govsemanticscholar.org Such dual-target inhibitors could address both the cognitive deficits (via AChE inhibition) and motor symptoms/neurodegeneration (via MAO-B inhibition). nih.gov

Several derivatives based on different scaffolds have been designed to achieve this dual activity. For example, a quinoxaline (B1680401) scaffold-based inhibitor, developed using a linkage approach to fuse pharmacophores for both enzymes, showed potent and balanced inhibitory activity against both AChE (IC₅₀ = 0.028 µM) and MAO-B (IC₅₀ = 0.046 µM). semanticscholar.org Similarly, coumarin-based derivatives have been explored, as the coumarin (B35378) core can bind to the peripheral anionic site (PAS) of AChE, while other parts of the molecule interact with the MAO-B active site. semanticscholar.orgresearchgate.net The benzyl ether group, for instance, can locate in the MAO-B entrance cavity and form key interactions. semanticscholar.org

Serotonin Receptor Ligand Properties (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Beyond enzyme inhibition, derivatives of this compound have shown affinity for various serotonin (5-HT) receptors, which are implicated in mood, cognition, and behavior. nih.govtocris.com The 5-HT₇ receptor, in particular, has been a subject of intense research due to its presence in brain regions relevant to neuropsychiatric disorders. nih.govunict.it

The general structure of many serotonin receptor ligands often includes an arylpiperazine motif connected via an intermediate chain to a terminus. unict.it Modifications to this structure can influence affinity and selectivity for different receptor subtypes. For example, many cyclic imides containing an alkylpiperazine moiety are known to be selective ligands for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors. researchgate.net Research has focused on developing ligands with high affinity for the 5-HT₇ receptor while maintaining selectivity over the 5-HT₁ₐ receptor. researchgate.net One such compound, a dihydroisoquinoline derivative, exhibited a high 5-HT₇ receptor affinity (Ki = 7 nM) and was 31-fold selective over the 5-HT₁ₐ receptor, acting as a partial agonist. researchgate.net The 5-HT₁ₐ and 5-HT₇ receptors are both expressed in the limbic system and play roles in modulating mood and memory. nih.gov

Muscarinic Receptor Allosteric Modulation

Muscarinic acetylcholine receptors (M₁-M₅) are another important class of targets for these derivatives. nih.gov Instead of competing with the endogenous ligand acetylcholine at the primary (orthosteric) binding site, allosteric modulators bind to a distinct site on the receptor. nih.gov This binding modulates the receptor's response to acetylcholine, offering a more nuanced way to control receptor activity. nih.gov

The allosteric binding site on muscarinic receptors is often located in the extracellular domain, between the second and third extracellular loops. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NAMs), enhancing, inhibiting, or not affecting the orthosteric ligand's effect, respectively. The M₁ receptor subtype, in particular, is a target for treating cognitive deficits in Alzheimer's disease and schizophrenia. nih.gov M₁-selective PAMs have been shown to improve the efficacy of antipsychotic drugs in animal models. nih.gov The development of subtype-selective allosteric modulators is a key goal, as it could lead to therapies with fewer side effects than non-selective orthosteric ligands. nih.gov

Neuroprotective and Neurotoxicological Studies

The study of this compound and its analogues is closely linked to the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces parkinsonism. nih.gov A key analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has been found to be non-neurotoxic in mice, even at high doses. nih.govdocumentsdelivered.com

This lack of toxicity is intriguing because BMTP is efficiently converted by MAO-B to its corresponding dihydropyridinium (BMDP⁺) and pyridinium (B92312) (BMP⁺) ions, similar to the bioactivation of MPTP to its toxic metabolite MPP⁺. nih.govdocumentsdelivered.com Furthermore, direct infusion of the BMP⁺ ion into the rat striatum causes nerve terminal destruction similar to that caused by MPP⁺. nih.govdocumentsdelivered.com The non-neurotoxicity of the parent compound BMTP in vivo suggests that pharmacokinetic factors or alternative metabolic pathways prevent the toxic metabolite from reaching its target in sufficient concentrations. nih.govdocumentsdelivered.com

In contrast, studies on a related compound, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), have shown concentration-dependent effects. nih.gov At low concentrations (50 μM), it exhibited neuroprotective properties, while at higher concentrations (500 μM), it was neurotoxic and exacerbated glutamate-induced toxicity in hippocampal cultures. nih.gov This highlights the fine line between neuroprotection and neurotoxicity that can exist within this class of compounds.

Neuroprotective Effects in Parkinson's Disease Models

Derivatives of this compound have been investigated for their potential neuroprotective roles, particularly in the context of Parkinson's disease (PD). Research has explored their ability to shield dopaminergic neurons from degeneration, a hallmark of PD.

Studies on analogues of the parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have shed light on the neuroprotective potential of related structures. For instance, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), a benzyl analogue of MPTP, has been shown to be non-neurotoxic in mouse models. nih.govdocumentsdelivered.com Unlike MPTP, which causes a substantial depletion of neostriatal dopamine, BMTP does not produce this effect, suggesting it does not lead to the same level of dopaminergic cell destruction. nih.govdocumentsdelivered.com The preservation of dopamine levels is a key indicator of the attenuation of dopaminergic cell death. Furthermore, research into other related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has demonstrated neuroprotective properties against glutamate-induced cell death in primary cell cultures. merckmillipore.com These findings suggest that specific structural modifications to the tetrahydropyridine core can shift the compound's activity from neurotoxic to neuroprotective, thereby preventing the loss of vital dopaminergic neurons.

The neurotoxin MPTP is widely used to create animal models of Parkinson's disease because it selectively destroys dopaminergic neurons in the substantia nigra, leading to parkinsonism-like symptoms. nih.govfrontierspartnerships.org The ability of a compound to counteract these effects is a measure of its neuroprotective capacity. The analogue 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) has been found to be non-neurotoxic in C-57 black mice at doses significantly higher than the dose of MPTP required to cause severe dopaminergic depletion. nih.govdocumentsdelivered.com This inherent lack of toxicity implies a protective profile against the development of MPTP-induced parkinsonian symptoms. While MPTP administration leads to a clinical syndrome resembling Parkinson's disease, the administration of BMTP does not produce this outcome, indicating a protective effect against the neurotoxic cascade initiated by MPTP. nih.govjneurosci.org

The mechanisms underlying the neuroprotective effects of tetrahydropyridine derivatives are multifaceted and involve targeting key pathological processes in neurodegeneration, such as oxidative stress. Oxidative stress from the generation of free radicals is a significant factor in the dopaminergic cell death seen in Parkinson's disease. nih.govmdpi.com Some tetrahydroisoquinoline derivatives, which are structurally related to the compounds , have been shown to possess neuroprotective properties through their ability to scavenge free radicals. merckmillipore.com For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) inhibits free-radical generation in abiotic systems and protects against neurotoxicity induced by oxidative insults. merckmillipore.com The neuroprotective agent Bcl-2, which has been shown to protect against MPTP neurotoxicity, is believed to exert its effects in part through antioxidant activity and the inhibition of apoptotic pathways. jneurosci.org This suggests that compounds with anti-radical properties can interrupt the cell death cascade. Multifunctional agents designed for Parkinson's disease often incorporate moieties that can scavenge free radicals, which has been shown to protect neurons from insults by MPTP's toxic metabolite, MPP+. nih.gov

Neurotoxicity Research

Research into the neurotoxicity of this compound derivatives often involves a direct comparison with the well-established neurotoxin MPTP. Understanding their metabolic pathways is crucial to comprehending their toxic potential.

MPTP is a pro-toxin that, after crossing the blood-brain barrier, is metabolized into the highly toxic 1-methyl-4-phenylpyridinium ion (MPP+). nih.govnih.gov This metabolite is then selectively taken up by dopamine neurons, where it inhibits mitochondrial function, leading to cell death and parkinsonian symptoms. nih.govnih.gov

In stark contrast, the benzyl analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), is reported to be non-neurotoxic. nih.govdocumentsdelivered.com Studies in C-57 black mice showed that even at a dose ten times greater than that of MPTP, BMTP did not cause the characteristic depletion of neostriatal dopamine. nih.govdocumentsdelivered.com However, the corresponding pyridinium ion, 4-benzyl-1-methylpyridinium (BMP+), does cause nerve terminal destruction when directly micro-infused into the rat striatum, similar to the damage caused by MPP+. documentsdelivered.com This indicates that while the ultimate oxidized metabolite is toxic, the parent compound BMTP does not lead to in vivo toxicity, pointing to differences in pharmacokinetics or metabolism as the reason for its safety profile compared to MPTP. documentsdelivered.com Another related compound, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), has been investigated as a potential endogenous neurotoxin that could contribute to Parkinson's disease. researchgate.netnih.gov However, its neurotoxic effects appear to be concentration-dependent and weaker than those of MPTP, with some studies suggesting it may even have neuroprotective activity at lower concentrations. nih.gov

| Compound | Animal Model | Effect on Neostriatal Dopamine | Neurotoxic Outcome |

|---|---|---|---|

| MPTP | C-57 Black Mouse | Causes 85% depletion | Highly Neurotoxic nih.gov |

| BMTP | C-57 Black Mouse | No significant depletion, even at 10x the MPTP dose | Not Neurotoxic nih.govdocumentsdelivered.com |

The neurotoxicity of MPTP is critically dependent on its metabolic activation. The enzyme monoamine oxidase B (MAO-B), located in glial cells, oxidizes MPTP in a two-step process. nih.govnih.gov First, MPTP is converted to 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+), which is then further oxidized to the active toxin, MPP+. nih.govnih.gov

Research on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) has shown that it also serves as a substrate for MAO-B. nih.govdocumentsdelivered.com Using purified beef liver MAO-B, studies have demonstrated an efficient conversion of BMTP to its corresponding dihydropyridinium intermediate, 4-benzyl-1-methyl-2,3-dihydropyridinium (BMDP+). documentsdelivered.com However, the subsequent oxidation of BMDP+ to the fully oxidized pyridinium ion, BMP+, was found to be incomplete. documentsdelivered.com This incomplete conversion is a critical distinction from the metabolism of MPTP and is thought to be a primary reason for BMTP's lack of in vivo neurotoxicity. documentsdelivered.com The inability to efficiently generate the toxic pyridinium species prevents the cascade of events that leads to dopaminergic neuron destruction with MPTP. This highlights the crucial role of metabolic pathways in determining the neurotoxic potential of these compounds.

| Parent Compound | Intermediate Metabolite | Final Pyridinium Ion | Efficiency of Final Conversion | Reference |

|---|---|---|---|---|

| MPTP | MPDP+ | MPP+ | Efficient and complete | nih.govnih.gov |

| BMTP | BMDP+ | BMP+ | Inefficient and incomplete | documentsdelivered.com |

Impact on Dopaminergic Neurons and Striatal Dopamine Content

Research into this compound and its analogs often involves comparison with the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a compound that causes profound and irreversible parkinsonism in humans and other primates by selectively destroying dopamine-containing neurons of the nigrostriatal tract. core.ac.uk This neurotoxicity leads to a significant depletion of dopaminergic markers in the striatum, the brain region responsible for motor control. core.ac.uk Specifically, MPTP administration in animal models results in the loss of dopaminergic neurons in the substantia nigra and a subsequent deficiency in striatal dopamine. nih.govresearchgate.net

In contrast, studies on certain analogs, such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), have shown a lack of neurotoxicity. nih.gov Even at high doses, BMTP did not cause the depletion of neostriatal dopamine characteristic of MPTP. nih.gov However, its corresponding pyridinium ion, BMP+, can induce nerve terminal destruction when directly microinjected into the rat striatum, similar to the effects of MPP+, the active metabolite of MPTP. nih.gov This suggests that the lack of neurotoxicity from systemic administration of BMTP may be due to factors like its metabolism or distribution in the body. nih.gov

Furthermore, studies on the related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) have demonstrated that its systemic administration can increase the extracellular concentration of dopamine in the rat striatum. nih.gov This effect is believed to occur through the activation of dopaminergic neurons in the nigra striatal pathway. nih.gov The increase in striatal dopamine levels was dose-dependent and could be blocked by dopamine receptor antagonists, indicating a direct interaction with the dopaminergic system. nih.gov

Following dopamine denervation with MPTP in monkeys, a compensatory response has been observed where the number of tyrosine hydroxylase-immunoreactive (TH-i) cells in the striatum increases. nih.gov These intrinsic striatal neurons, which also express the dopamine transporter (DAT), appear to increase in number to compensate for the loss of extrinsic dopamine input from the substantia nigra. nih.gov

Glutamate-induced Apoptosis and Mitochondrial Dysfunction

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a widely used model for studying the cellular mechanisms underlying Parkinson's disease, which prominently feature mitochondrial dysfunction and apoptosis (programmed cell death). nih.govnih.gov The active metabolite of MPTP, MPP+, is known to inhibit complex I of the mitochondrial electron transport chain, a critical component of cellular energy production. nih.govresearchgate.net This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress, mitochondrial swelling, and ultimately, caspase-dependent apoptosis. nih.govnih.gov

Glutamate (B1630785), a major excitatory neurotransmitter, can induce excitotoxicity at high concentrations, a process that also involves mitochondrial dysfunction and apoptosis. researchgate.net This pathological process is characterized by the overstimulation of glutamate receptors, leading to excessive calcium influx into neurons. researchgate.net The resulting cascade of events includes the production of free radicals and damage to mitochondria, culminating in cell death. researchgate.net

Research has focused on developing compounds that can protect against these neurotoxic insults. Mitochondria-targeted peptides, for instance, have shown the ability to protect against MPTP neurotoxicity in mice by preventing MPP+-induced inhibition of oxygen consumption, ATP production, and mitochondrial swelling. nih.gov This highlights the potential for therapeutic strategies aimed at preserving mitochondrial function. While direct studies on this compound derivatives in glutamate-induced apoptosis are limited in the provided context, the mechanisms of neuroprotection against toxins like MPTP suggest that compounds capable of mitigating mitochondrial dysfunction could offer a defense against such apoptotic pathways. nih.govnih.gov

Effects on Alpha-synuclein (B15492655) and Tyrosine Hydroxylase Levels

The protein alpha-synuclein (α-syn) and the enzyme tyrosine hydroxylase (TH) are central to the pathology of Parkinson's disease and are significantly affected in neurotoxicity models using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govnih.gov Alpha-synuclein is the primary component of Lewy bodies, which are protein aggregates found in the brains of Parkinson's disease patients. nih.gov Over-expression of α-syn has been shown to reduce the levels of both TH protein and its corresponding mRNA in the brain, indicating that α-syn regulates dopamine production. nih.gov

Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine. nih.gov In animal models, dysfunctional or aggregated α-synuclein can lead to increased TH activity, contributing to catecholamine dysregulation and oxidative stress. nih.gov Following the destruction of dopaminergic neurons by MPTP, a notable response occurs in the primate striatum: the number of intrinsic striatal cells that are immunoreactive for tyrosine hydroxylase (TH-i) increases significantly. nih.gov This suggests a compensatory mechanism in the brain, where the surviving cells attempt to boost dopamine production in response to the extensive denervation. nih.gov These TH-i cells have been identified as functional dopaminergic neurons, as they also express the dopamine transporter. nih.gov

Other Biological Activities

Anti-inflammatory Activities

Beyond their neurological effects, derivatives of 1,2,3,6-tetrahydropyridine have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net Research has shown that N-benzoylamino-1,2,3,6-tetrahydropyridine and its analogs possess significant anti-inflammatory activity, comparable in some cases to the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.govresearchgate.net The anti-inflammatory potential of these compounds is often evaluated using standard in vivo models of inflammation. nih.gov

In vivo Screening (e.g., Carrageenan-induced Paw Edema Assay)

A primary method for the in vivo screening of the anti-inflammatory effects of this compound derivatives is the carrageenan-induced paw edema assay in rodents. nih.govresearchgate.net This widely used and well-established model induces an acute inflammatory response characterized by edema, or fluid accumulation, at the injection site. inotiv.comnih.govnih.gov

The procedure involves injecting a small amount of carrageenan, a polysaccharide irritant, into the subplantar region of a rat's or mouse's hind paw. inotiv.commdpi.com This injection triggers a biphasic inflammatory response. nih.govmdpi.com The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils. nih.gov The test compounds are typically administered before the carrageenan injection. nih.gov The anti-inflammatory effect is quantified by measuring the volume of the paw at various time points after the injection and calculating the percentage of edema inhibition compared to a control group that does not receive the test compound. nih.govresearchgate.net The effectiveness of the tetrahydropyridine derivatives is often compared against a standard reference drug, such as indomethacin. nih.govmdpi.com

Influence of Substituents on Anti-inflammatory Efficacy

The anti-inflammatory efficacy of 1,2,3,6-tetrahydropyridine derivatives is greatly influenced by the nature and position of chemical substituents on their core structure. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to both the tetrahydropyridine ring and the associated benzene (B151609) moiety can significantly enhance or diminish their activity. nih.govnih.gov

For a series of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs, it was found that placing a benzyl group at position 4 of the tetrahydropyridine ring and introducing various substituents on the benzene ring led to a range of pharmacological activities. nih.gov Analogs with electron-donating groups at specific positions on the benzene moiety exhibited particularly significant anti-inflammatory effects, with some showing activity similar to the reference compound, indomethacin. nih.gov For instance, derivatives with electron-donating substituents at positions 2 and 4 of the benzene ring were among the most potent compounds identified. nih.gov In contrast, replacing an amide linker with a urea (B33335) or sulphonamide group resulted in a loss of activity in other heterocyclic anti-inflammatory agents, highlighting the importance of specific functional groups. nih.gov

Table 1: Effect of Benzene Ring Substituents on Anti-inflammatory Activity of N-benzoylamino-1,2,3,6-tetrahydropyridine Analogs

| Compound ID | Benzene Ring Substituent(s) | Relative Anti-inflammatory Activity | Reference |

| 9d | 2-OH | Significant activity | nih.gov |

| 9f | 4-OCH₃ | Significant activity (promising lead compound) | nih.gov |

| 9o | 4-N(CH₃)₂ | Significant activity | nih.gov |

| 6a | Unsubstituted | Most active (comparable to indomethacin) | researchgate.net |

| 6e | 4-Cl | Most active (comparable to indomethacin) | researchgate.net |

Antimicrobial Properties

The global health threat posed by tuberculosis (TB), caused by Mycobacterium tuberculosis, is exacerbated by the rise of multidrug-resistant strains, necessitating the discovery of novel antitubercular agents. nih.govnih.gov In this context, N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues, which incorporate the 1-benzyl-tetrahydropyridine moiety, have been identified as potent bactericidal agents against Mycobacterium tuberculosis and Mycobacterium bovis BCG. nih.govnih.gov

High-throughput whole-cell screening campaigns led to the identification of these spiro compounds. nih.govnih.gov Subsequent studies to elucidate their mechanism of action involved generating spontaneous resistant mutants of M. tuberculosis. Whole-genome sequencing of these mutants revealed single mutations in the essential mmpL3 gene. nih.gov The MmpL3 protein is a crucial transporter of trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. nih.govresearchgate.net The genetic findings were further substantiated by a "chemical phenotype," where treatment of M. bovis BCG with these spiro analogues resulted in the accumulation of trehalose monomycolate, confirming the inhibition of MmpL3. nih.gov

Optimized lead compounds from this series demonstrated significant in vivo efficacy, reducing bacterial counts in the lungs of infected mice by more than two logs. nih.gov This highlights the potential of this compound-containing scaffolds in the development of new and effective treatments for tuberculosis.

Table 1: Antimicrobial Activity of this compound Derivatives against Mycobacterium tuberculosis

| Compound Class | Target | Mechanism of Action | In Vivo Efficacy |

| N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues | MmpL3 nih.gov | Inhibition of trehalose monomycolate transport nih.gov | >2 log reduction in bacterial CFU in lungs of infected mice nih.gov |

Anticancer and Antiproliferative Properties

The structural motif of this compound is also present in compounds exhibiting anticancer and antiproliferative activities. For instance, research into 5-methoxyindole (B15748) tethered C-5 functionalized isatins has revealed potent antiproliferative effects against various human cancer cell lines. nih.gov

In a study evaluating a series of these indole-isatin hybrids, compounds with an N-benzyl substitution on the isatin (B1672199) ring (compound 5o ) were among the most active. nih.gov This particular compound demonstrated significant growth inhibition against A-549 (lung), HT-29 (colon), and ZR-75 (breast) human cancer cell lines. nih.gov Compound 5o exhibited an average growth inhibition of 97.8% and an IC₅₀ value of 1.69 µM, which was fivefold more potent than the reference drug sunitinib (B231) (IC₅₀ = 8.11 µM). nih.gov

Further mechanistic studies on compound 5o indicated that it induces a G1 phase arrest in the cell cycle and reduces the levels of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner. nih.gov These findings suggest that the antiproliferative activity of these compounds is, at least in part, mediated through the modulation of cell cycle progression.

Table 2: Antiproliferative Activity of N-Benzyl Isatin Derivatives

| Compound | Cancer Cell Lines | Average Growth Inhibition (%) nih.gov | IC₅₀ (µM) nih.gov | Proposed Mechanism of Action |

| 5o (N-benzyl isatin derivative) | A-549 (lung), HT-29 (colon), ZR-75 (breast) | 97.8 | 1.69 | G1 phase cell cycle arrest, reduction of phosphorylated Rb protein nih.gov |

| Sunitinib (Reference) | A-549 (lung), HT-29 (colon), ZR-75 (breast) | - | 8.11 | - |

Peroxisome Proliferators-Activated Receptors (PPARs) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. nih.gov Agonism of these receptors has been explored as a therapeutic strategy for various diseases. While direct studies on this compound as a PPAR agonist are limited, the structurally related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known neurotoxin used to model Parkinson's disease. nih.gov

In the context of MPTP-induced neurodegeneration, the role of PPARδ has been investigated. nih.gov Studies have shown that the PPARδ agonist GW0742 can provide neuroprotection against MPTP toxicity. nih.gov While MPTP itself is not a PPAR agonist, this research highlights the therapeutic potential of modulating PPAR activity in neurological conditions where tetrahydropyridine-based toxins are involved. The expression of PPARδ has been observed in the nucleus of dopaminergic neurons and astrocytes. nih.gov

This indirect link suggests that the tetrahydropyridine scaffold could be a starting point for designing novel PPAR agonists, although further research is needed to establish a direct role for this compound derivatives as PPAR modulators.

Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. nih.gov The this compound scaffold has been incorporated into molecules designed as direct FXa inhibitors.

Research in this area has led to the development of potent and selective FXa inhibitors based on various core structures. While specific data on this compound as a standalone inhibitor is not extensively detailed, the benzyl group is a common feature in many FXa inhibitors, often occupying a key pocket in the enzyme's active site. For example, in a series of inhibitors based on a tetrahydroisoquinoline scaffold, which shares structural similarities with tetrahydropyridine, benzyl-containing derivatives have been synthesized and evaluated. nih.gov

The design of direct FXa inhibitors often involves creating molecules that can effectively interact with the active site of the enzyme. nih.gov The benzyl moiety, due to its size and lipophilicity, can contribute to the binding affinity and selectivity of these inhibitors. Further exploration of this compound derivatives as FXa inhibitors could yield novel anticoagulant agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Activity

The benzyl (B1604629) group of 1-benzyl-1,2,3,6-tetrahydropyridine is a critical component for its interaction with biological targets. Altering the substituents on this aromatic ring can significantly impact the compound's efficacy. For instance, the introduction of hydroxyl and methoxy (B1213986) groups on the benzyl ring of related purine (B94841) derivatives has been shown to modulate their biological activity. nih.gov Specifically, in a study of 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives, the position of these functional groups on the benzyl ring was found to be crucial for their cytokinin activity. nih.gov

Furthermore, research on benzyl thiazinoquinone derivatives has highlighted that the electronic effects of substituents on the benzyl ring play a pivotal role in their antiplasmodial activity. mdpi.com It was observed that the resonance effect, rather than the inductive effect, of the substituent at the para position of the benzyl ring was a key determinant of the compound's potency. mdpi.com For example, a trifluoromethyl group, which has a strong electron-withdrawing inductive effect but no resonance effect, led to a significant decrease in antiplasmodial activity. mdpi.com Conversely, substituents with a lone pair of electrons capable of conjugation with the aromatic ring generally resulted in higher potency. mdpi.com

The table below summarizes the effects of various substituents on the benzyl group on the biological activity of related compounds.

| Substituent on Benzyl Group | Observed Effect on Biological Activity | Compound Class Studied |

| Hydroxy, Methoxy | Modulates cytokinin activity based on position | 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives |

| Trifluoromethyl (para position) | Decreased antiplasmodial activity | Benzyl thiazinoquinone derivatives |

| Groups with lone pairs (para position) | Increased antiplasmodial activity | Benzyl thiazinoquinone derivatives |

Modifications to the tetrahydropyridine (B1245486) ring itself also have a profound impact on the biological profile of these compounds. The tetrahydropyridine ring system is a common scaffold in many biologically active molecules, and its substitution pattern can dictate both potency and selectivity. acs.orgmdpi.com For example, in the context of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a close analog of the title compound, substitution on the tetrahydropyridine ring is critical for its interaction with monoamine oxidase B (MAO-B). nih.gov The replacement of the tetrahydropyridine ring with a piperidine (B6355638) ring was found to abolish its ability to act as a substrate for MAO-B. nih.gov

Furthermore, the introduction of a methyl group at the 6-position of the tetrahydropyridine ring of MPTP prevented it from being a substrate for MAO-B and significantly reduced its inhibitory potency against this enzyme. nih.gov This highlights the steric and electronic constraints imposed by the enzyme's active site on the tetrahydropyridine ring.

The following table outlines the influence of modifications on the tetrahydropyridine ring on biological activity.

| Modification on Tetrahydropyridine Ring | Observed Effect on Biological Activity | Compound Class Studied |

| Replacement with Piperidine Ring | Abolished substrate activity for MAO-B | MPTP derivatives |

| Methyl group at 6-position | Prevented substrate activity for MAO-B and reduced inhibitory potency | MPTP derivatives |

Derivatives of this compound have been investigated as inhibitors of several enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). The nature and position of substituents play a crucial role in determining the inhibitory potency and selectivity.

In the case of MAO-B inhibition, studies on MPTP analogs have provided valuable insights. The desmethyl derivative of MPTP, 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), is oxidized by MAO-B. nih.gov However, the introduction of a 3-(chlorophenyl)-methoxy-group at the 4'-position of PTP resulted in a potent and selective time-dependent inhibitor of MAO-B, while appearing to lack substrate activity. nih.gov This demonstrates that specific substitutions can convert a substrate into an inhibitor. The benzyl analog of MPTP, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (B161798) (BMTP), is efficiently converted by MAO-B to its corresponding dihydropyridinium and pyridinium (B92312) ions. nih.govdocumentsdelivered.com

Regarding AChE inhibition, N-benzylpiperidine derivatives have shown promise. nih.gov Some of these compounds have exhibited potency comparable to the well-known AChE inhibitor, tacrine (B349632). nih.gov Docking studies of N-benzyl stepholidine derivatives suggest that the quaternary nitrogen plays a key role in AChE inhibition, with N-benzyl derivatives being more active than their O-benzyl counterparts. frontiersin.org

The table below summarizes the effects of substituents on enzyme inhibition.

| Enzyme Target | Substituent/Modification | Observed Effect on Inhibition | Compound Class Studied |

| MAO-B | 3-(chlorophenyl)-methoxy- at 4'-position | Potent and selective time-dependent inhibition | 4-phenyl-1,2,3,6-tetrahydropyridine derivatives |

| AChE | N-benzyl group | More active than O-benzyl derivatives | Stepholidine derivatives |

| AChE | Varied N-benzylpiperidine fragments | Potency comparable to tacrine | 1,2,4-thiadiazolidinone derivatives |

Conformational Analysis and Receptor Binding

The three-dimensional shape of this compound derivatives and their ability to adopt specific conformations are critical for their interaction with biological receptors.

Molecular docking and X-ray crystallography studies have provided detailed insights into how these molecules bind to their targets. For instance, a derivative of this compound, D2AAK1_3, was shown to have a non-planar conformation. nih.gov The tetrahydropyridine ring adopts a half-chair conformation. nih.gov When docked into the human dopamine (B1211576) D2 receptor, the primary interaction was established between the protonatable nitrogen atom of the ligand and an aspartate residue (Asp 3.32) of the receptor. nih.gov This binding pose was found to be stable in molecular dynamics simulations. nih.gov

In studies of AChE inhibitors, π-π stacking interactions between the aromatic rings of the ligands and aromatic residues in the enzyme's active site are often crucial for binding. nih.gov For example, N-benzylpiperidine derivatives have been shown to engage in π-π interactions with phenylalanine residues within the active site of AChE. nih.gov

The nitrogen atom within the tetrahydropyridine ring is a key feature for receptor binding. nih.gov It is typically protonated at physiological pH, allowing it to form a crucial ionic bond with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), in the receptor's binding pocket. nih.gov This interaction is a common feature for many aminergic G-protein coupled receptor (GPCR) ligands. nih.gov The stable interaction between the protonatable nitrogen of D2AAK1_3 and the aspartate residue in the dopamine D2 receptor exemplifies the importance of this feature for anchoring the ligand in the binding site and driving its affinity. nih.gov

π-π Stacking Interactions in Binding

Non-covalent π-interactions, which involve π systems, are fundamental to molecular recognition in biological events, such as the binding of a ligand to a protein. wikipedia.org The electron-rich π system of an aromatic ring, like the benzyl group in this compound, can interact with other π systems. wikipedia.org These interactions, often referred to as π-π stacking, are crucial in drug design. wikipedia.org

In the context of biological targets, the benzyl group can engage in π-π stacking interactions with the aromatic side chains of amino acid residues within a protein's binding site, such as tryptophan or tyrosine. wikipedia.org For instance, the inhibitor tacrine is thought to have a π-stacking interaction with the indole (B1671886) ring of a tryptophan residue in the active site of acetylcholinesterase (AChE). wikipedia.org Docking studies of certain N-benzyl-piperidine derivatives designed as AChE inhibitors have shown that they can bind to both the catalytic active site and the peripheral anionic site of the enzyme. ajchem-a.com The variation of substituents on the benzyl group is a strategy employed to optimize these interactions with the binding sites. ajchem-a.com This highlights the potential role of the benzyl group of this compound in forming stable, orienting interactions within a receptor pocket, contributing significantly to binding affinity.

Chiral Properties and Stereoselective Synthesis for SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its biological activity. mhmedical.com Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These enantiomers can exhibit profound differences in their biological effects because living systems are themselves composed of chiral molecules (like amino acids and sugars) that selectively interact with only one of the enantiomers. nih.govnih.gov

Enantioselective Access to Substituted Piperidine Systems

Given the importance of stereochemistry, the development of methods for synthesizing specific enantiomers (enantioselective synthesis) of substituted piperidines is crucial for detailed SAR studies. The piperidine scaffold is a common feature in many biologically active compounds. nih.gov

Several modern synthetic strategies provide enantioselective access to these systems:

Catalytic Asymmetric Synthesis : Transition metal catalysis is a powerful tool. For example, a general procedure for preparing 2- and 2,6-substituted piperidines has been developed using a Palladium(II)-catalyzed 1,3-chirality transition reaction. ajchem-a.com This method allows for the synthesis of specific enantiomers, such as (R)-(-)- and (S)-(+)-coniine, from chiral allylic alcohols. ajchem-a.com The choice of solvent was found to be critical, with tetrahydrofuran (B95107) providing the highest stereoselectivity. ajchem-a.com

Intramolecular Mannich Reaction : This reaction is a highly effective and stereoselective method for constructing polysubstituted piperidones, which are versatile precursors to piperidine derivatives. mdma.ch Chiral sulfinyl amines can be used as precursors to generate chiral amine salts, which then react with aldehydes or ketones to form polysubstituted piperidones with a high degree of stereocontrol. mdma.ch

Hydrogenation of Pyridine (B92270) Derivatives : The reduction of substituted pyridines is a common method for obtaining piperidines. nih.gov While these reactions have often required harsh conditions, recent advances have led to more sophisticated methods, including organocatalysis, that allow for stereoselective hydrogenation to obtain specific isomers for pharmaceutical applications. nih.gov

Table 1: Overview of Enantioselective Synthetic Methods for Piperidine Systems

| Synthetic Method | Key Features | Catalyst/Reagent Example | Outcome | Reference |

|---|---|---|---|---|

| Pd-Catalyzed 1,3-Chirality Transition | High stereoselectivity, dependent on solvent. | PdCl₂(CH₃CN)₂ | Enantiomerically enriched 2- and 2,6-substituted piperidines. | ajchem-a.com |

| Intramolecular Mannich Reaction | Rapid and stereoselective assembly of polysubstituted piperidones from chiral precursors. | Trifluoroacetic acid, followed by an aldehyde/ketone. | Polysubstituted piperidones with controlled cis/trans stereochemistry. | mdma.ch |

| Asymmetric Hydrogenation | Reduction of pyridines to piperidines. | Organocatalysts or transition metal catalysts. | Stereoselective formation of specific piperidine isomers. | nih.gov |

Importance of Stereochemistry in Biological Activity

The stereochemical configuration of a drug is a primary determinant of its pharmacological profile. mhmedical.comnih.gov Because biological targets like enzymes and receptors are chiral, they often exhibit a high degree of stereospecificity, interacting preferentially or exclusively with one enantiomer of a drug. slideshare.net The two enantiomers of a chiral drug should be considered as two distinct chemical entities, as they can have different pharmacodynamic and pharmacokinetic properties. nih.gov

Key implications of stereochemistry include:

Differential Potency and Efficacy : Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) is significantly less active or completely inactive. slideshare.net

Pharmacokinetic Differences : The absorption, distribution, metabolism, and excretion of each enantiomer can differ. The body's metabolic enzymes can process one enantiomer more rapidly than the other, leading to different plasma concentrations and duration of action. researchgate.net

Toxicity and Side Effects : In some cases, the distomer may not be merely inactive but may contribute to undesirable side effects or toxicity. nih.gov

Improved Therapeutic Index : By using a single, active enantiomer, it is possible to achieve a better therapeutic index—a more favorable balance between efficacy and adverse effects. nih.gov

A clear example of stereochemistry's impact is seen in studies of 3-Br-acivicin isomers, where only the (5S, αS) isomers showed significant antiplasmodial activity. nih.gov This suggests that biological recognition and transport systems can be highly stereoselective, profoundly influencing a compound's ultimate biological effect. nih.gov Therefore, for derivatives of this compound that are chiral, the specific stereoisomer is a critical variable in determining biological outcomes.

Advanced Research Methodologies and Applications

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable in modern drug discovery, providing insights into molecular interactions that guide the design of more effective and specific drugs. For derivatives of 1-Benzyl-1,2,3,6-tetrahydropyridine, these methods have been crucial in elucidating their binding mechanisms and predicting their activity.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) is a computational method that utilizes the three-dimensional structure of a biological target to identify potential new bioactive molecules from a chemical library. researchgate.net This in-silico approach is a cost-effective and rapid alternative to traditional high-throughput screening. arxiv.orgnih.gov In the context of research involving tetrahydropyridine (B1245486) derivatives, SBVS has been employed to screen large libraries of compounds against specific biological targets. For instance, an ultra-large virtual screen of 75 million tetrahydropyridines was conducted against the 5-HT2A receptor, leading to the discovery of several compounds with low micromolar activity. arxiv.org The process involves docking each compound from a library into the target's binding site and using a scoring function to evaluate the fit. nih.gov

Molecular Docking Simulations

Molecular docking is a key component of SBVS that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. researchgate.net This technique has been applied to understand the interaction of this compound derivatives with their biological targets. For example, a study on 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), a dopamine (B1211576) D2 receptor ligand, involved docking the compound into the X-ray structure of the human dopamine D2 receptor. mdpi.com The simulation revealed that the protonatable nitrogen atom of the tetrahydropyridine ring forms a key interaction with an aspartate residue of the receptor. mdpi.com Such studies provide detailed insights into the binding mode and help in optimizing the ligand's structure for improved affinity and selectivity. nih.gov

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. mdpi.com MD simulations provide a dynamic view of the molecular interactions, taking into account the flexibility of both the ligand and the receptor. In the study of D2AAK1_3, MD simulations confirmed that the binding pose obtained from docking was stable. mdpi.comnih.gov This validation is crucial for ensuring the reliability of the docking results and for understanding the dynamic behavior of the ligand within the binding pocket.

Drug Discovery and Lead Optimization

The this compound scaffold serves as a "privileged structure" in drug discovery, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. unife.itmdpi.com This versatility makes it an attractive starting point for the design of new drugs.

Design of Novel Scaffolds and Hybrid Molecules

The development of novel chemical entities often involves modifying existing scaffolds or creating hybrid molecules that combine pharmacophoric elements from different known active compounds. nih.govmdpi.com The goal is to enhance biological activity, improve selectivity, or introduce new functionalities.

Neurodegenerative diseases like Alzheimer's are complex and multifactorial, making them difficult to treat with single-target drugs. nih.gov The multi-target-directed ligand (MTDL) approach aims to design single molecules that can interact with multiple targets involved in the disease cascade. nih.govnih.gov The this compound core is a valuable component in the construction of MTDLs for these conditions. For example, derivatives of this scaffold have been incorporated into molecules designed to interact with targets such as cholinesterases, monoamine oxidases, and various G-protein coupled receptors, all of which are implicated in the pathophysiology of neurodegenerative disorders. mdpi.comnih.gov

The research into 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its methoxy (B1213986) and ethoxy analogues highlights the utility of this scaffold. These compounds have shown affinity for serotonin (B10506) and dopamine receptors, which are important targets in the treatment of various central nervous system disorders. mdpi.comnih.gov The synthesis of these molecules often involves the reaction of 5-substituted indoles with 1-benzyl-4-piperidone, demonstrating a straightforward chemical route to these complex structures. mdpi.com

Hybrid Approaches for Alzheimer's Disease Treatment

In the quest for effective treatments for Alzheimer's disease (AD), researchers are exploring multi-target-directed ligands (MTDLs) that can simultaneously address various pathological factors of the disease. One such approach involves creating hybrid molecules that combine the structural features of this compound with other pharmacologically active moieties.

A notable example is the development of clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine hybrids. nih.govworktribe.com These compounds have been designed to exhibit multiple functions, including the inhibition of acetylcholinesterase (AChE), metal chelation, and modulation of amyloid-β (Aβ) aggregation. nih.govworktribe.com One of the most promising compounds from this series, designated as 19n, demonstrated potent AChE inhibitory activity with an IC50 value of 0.11 μM. nih.govworktribe.com Furthermore, it showed neuroprotective effects against mitochondrial dysfunction and oxidative stress, and it was found to reduce p-Tau levels in cellular models without exhibiting toxicity to SH-SY5Y cells at concentrations up to 50 μM. nih.govworktribe.com

The design of these hybrids often draws inspiration from established drugs like donepezil, which contains an N-benzylpiperidine moiety and is known to inhibit AChE. mdpi.com By modifying and combining structural elements, researchers aim to create new chemical entities with enhanced efficacy against the complex pathology of Alzheimer's. mdpi.com

Hit-to-Lead Generation Strategies